N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide
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Description
“N-((5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)benzamide” is a chemical compound that has been the subject of increasing interest due to its potential applications. Substituted cinnamides, a series of which this compound is a part, have been found to possess a variety of activities such as antioxidant, antimicrobial, antitumor, antitubercular, anti-inflammatory, antifungal, and anticonvulsant .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities . Another study reported the synthesis of diselenide of benzo[d][1,3]dioxole .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzo[d][1,3]dioxol-5-yl group, an isoxazol-3-yl group, and a cyanobenzamide group. The structure of similar compounds has been studied in detail .Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been found, substituted cinnamides, which this compound is a part of, have been studied extensively .Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
Research on related isoxazol and benzodioxol derivatives highlights innovative synthetic pathways and reaction mechanisms. For instance, studies on the hydrolysis of benzoylamide derivatives, such as isoxaben, reveal unexpected pathways leading to isoxazolinone and dimethoxybenzamide as major products, demonstrating the complexity of chemical transformations involving similar structural motifs (Rouchaud et al., 2010). Additionally, the gold-catalyzed cycloaddition reactions involving benzo[d]isoxazoles illustrate the compound's potential as a nucleophile in synthesizing polysubstituted oxazines and oxazepines, showcasing the versatility of these structures in constructing complex molecular frameworks (Xu et al., 2018).
Potential Applications in Imaging and Therapeutics
The synthesis of radiotracers for imaging Alzheimer's disease, using structurally related compounds, highlights the potential for developing diagnostic tools. Carbon-11 labeled casein kinase 1 inhibitors, synthesized from related benzodioxol derivatives, provide a foundation for exploring the use of similar compounds in positron emission tomography (PET) imaging, aiding in the early detection and management of neurodegenerative diseases (Gao et al., 2018).
Advanced Materials Development
The synthesis and characterization of novel polyimides from related aromatic diamines demonstrate the potential of these compounds in creating materials with desirable thermal and physical properties. Such research underlines the importance of these chemical structures in developing advanced materials with applications ranging from electronics to aerospace (Butt et al., 2005).
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-4-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c20-9-12-1-3-13(4-2-12)19(23)21-10-15-8-17(26-22-15)14-5-6-16-18(7-14)25-11-24-16/h1-8H,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAYZHZAAYJTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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